molecular formula C21H17N3O3S B6500936 2-(benzenesulfonyl)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide CAS No. 898427-64-0

2-(benzenesulfonyl)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide

Cat. No.: B6500936
CAS No.: 898427-64-0
M. Wt: 391.4 g/mol
InChI Key: VPHBRNHHGGXYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodiazole core linked to a phenylacetamide scaffold via a benzenesulfonyl group. Its structure combines aromatic sulfonamide and benzodiazole moieties, which are known for diverse pharmacological activities, including enzyme inhibition and antimicrobial effects.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[2-(1H-benzimidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-20(14-28(26,27)15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHBRNHHGGXYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(benzenesulfonyl)-N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]acetamide, a compound featuring a benzenesulfonyl moiety and a benzodiazole derivative, has garnered attention for its potential biological activities. This article discusses its synthesis, biological evaluations, and specific activities against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N3O4SC_{21}H_{19}N_{3}O_{4}S. Its structure includes a sulfonamide group and a benzodiazole ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC21H19N3O4S
Molecular Weight423.52 g/mol
IUPAC NameThis compound
SMILESO=S(c1ccccc1)(NCCc1nc(cccc2)c2n1S(c1ccccc1)(=O)=O)=O

Synthesis

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with an appropriate amine derivative of the benzodiazole. The process generally includes steps such as:

  • Formation of the Sulfonamide : Reacting benzenesulfonyl chloride with a primary amine to form the sulfonamide.
  • Acetylation : Introducing an acetyl group to the nitrogen atom of the sulfonamide to yield the final compound.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing benzimidazole and benzothiazole structures have shown efficacy in inhibiting the proliferation of cancer cells in vitro. Specifically, compounds were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays.

Compound IDCell LineIC50 (μM)
D161-0495A5496.26 ± 0.33
D161-0495HCC82720.46 ± 8.63
D161-0495NCI-H35816.00 ± 9.38

These results suggest that modifications in the structure can enhance or reduce biological activity, indicating a structure-activity relationship (SAR).

Antimicrobial Activity

The compound's potential antimicrobial effects have also been evaluated. In vitro studies demonstrated activity against both Gram-positive and Gram-negative bacteria using broth microdilution methods according to CLSI guidelines.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

Case Study 1: Antitumor Evaluation

In a study published in Journal of Medicinal Chemistry, several derivatives similar to this compound were synthesized and evaluated for their antitumor activity against various cancer cell lines. The study highlighted the importance of substituent variations on the benzene ring in modulating biological activity.

Case Study 2: Antimicrobial Screening

A recent publication detailed an extensive screening of sulfonamide derivatives against clinical isolates of resistant bacterial strains. The study found that certain modifications led to enhanced potency against multi-drug resistant strains, suggesting that further development could yield effective therapeutic agents.

Comparison with Similar Compounds

Key Structural Differences
  • Heterocyclic Core :

    • Benzodiazole vs. Benzothiazole : Compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide () replace benzodiazole with benzothiazole, altering electron distribution and hydrogen-bonding capabilities. Benzothiazole derivatives often exhibit enhanced metabolic stability .
    • Triazole/Thiazole Linkers : Compounds such as 9a–9e () incorporate triazole and thiazole linkers, synthesized via click chemistry (azide-alkyne cycloaddition), enabling rapid diversification of substituents .
  • Substituent Effects :

    Compound Name Substituents/Modifications Key Properties/Activities Evidence Source
    9c () 4-Bromophenyl on thiazole Improved docking affinity to enzymes
    W1 () 2,4-Dinitrophenyl Antimicrobial and anticancer activity
    2-[[1-[(3,5-Dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide () Chloro, nitro, sulfamoyl groups Elastase inhibition (IC₅₀: 0.8–2.3 µM)
    2-[(6-Methoxybenzimidazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide () Trifluoromethyl, methoxy Enhanced lipophilicity and target selectivity

Physicochemical Properties

  • Hydroxypropyl substituents () improve aqueous solubility via hydrogen bonding .
  • Thermal Stability :

    • Melting points for 9a–9e ranged from 168–245°C, with higher values for halogenated derivatives (e.g., 9c : 245°C) due to crystal packing efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.